N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide
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Overview
Description
N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide is an organic compound with a unique structure that includes an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide typically involves the reaction of 4-ethoxybenzyl chloride with propargylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyphenyl)prop-2-ynamide
- N-(4-Methoxyphenyl)prop-2-ynamide
- N-(4-Aminophenyl)prop-2-ynamide
Uniqueness
N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications, such as increased solubility or enhanced interaction with specific molecular targets.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]prop-2-ynamide |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)13-9-10-5-7-11(8-6-10)15-4-2/h1,5-8H,4,9H2,2H3,(H,13,14) |
InChI Key |
GBIFUPIKAPBUCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C#C |
Origin of Product |
United States |
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